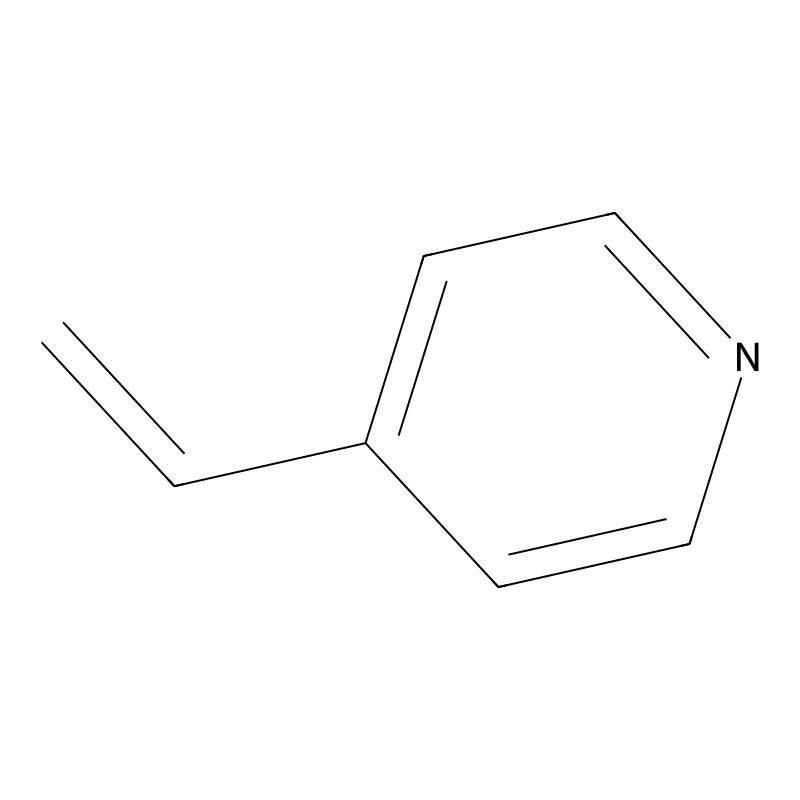

4-Vinylpyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in alcohol and chloroform; slightly soluble in ether

In water, 29,100 mg/l @ 20 °C

Synonyms

Canonical SMILES

Monomer for Functional Polymers:

-VP acts as a vital monomer for creating various functional polymers with tailored properties. The presence of the vinyl group allows polymerization reactions, while the pyridine ring imparts specific functionalities. Poly(4-vinylpyridine) (P4VP) is one such example, widely studied for its:

- Solubility: P4VP exhibits excellent solubility in various organic solvents due to the pyridine ring's polarity .

- Heat resistance: The polymer demonstrates high thermal stability, making it suitable for high-temperature applications .

- Modification potential: The pyridine group readily undergoes further chemical modifications, allowing scientists to introduce desired functionalities into the polymer for specific purposes .

Chelating Agent for Metal Ion Removal:

The nitrogen atom in the pyridine ring of 4-VP acts as a Lewis base, readily forming coordinate covalent bonds with metal ions. This property makes 4-VP and its derivatives valuable chelating agents for removing and separating specific metal ions from solutions. Researchers utilize 4-VP based materials in:

- Heavy metal removal from wastewater: Chelating resins containing 4-VP units effectively capture and remove various heavy metals like lead, chromium, and cadmium from contaminated water .

- Selective metal ion separation: Tailored modifications of 4-VP can enhance the selectivity of chelating agents towards specific metal ions, facilitating their separation from mixtures .

Material Science Applications:

-VP finds applications in developing various functional materials due to its unique properties and ease of modification. Some prominent examples include:

- Surface modification: 4-VP based materials can be used to modify surfaces, introducing desired properties like adhesion, wettability, and conductivity .

- Photoresists in microfabrication: P4VP can be cross-linked using light, making it a potential material for creating negative tone photoresists used in microfabrication processes .

- Sensors and drug delivery systems: Researchers are exploring the potential of 4-VP based materials for developing sensors and drug delivery systems due to their responsiveness to specific stimuli and ability to bind with various molecules .

4-Vinylpyridine is an organic compound characterized by the presence of a vinyl group at the 4-position of the pyridine ring, with the molecular formula and a molecular weight of approximately 105.14 g/mol. It typically appears as a colorless liquid, although impurities can result in a brown coloration. This compound is notable for its role as a monomer in the synthesis of specialty polymers, particularly due to its ability to form complexes through the electron-rich pyridine ring and to produce polyelectrolytes when protonated or quaternized with alkyl or aryl halides .

4-VP presents several safety concerns:

- Polymerization: It readily polymerizes when exposed to light and heat, necessitating the addition of polymerization inhibitors such as hydroquinone during storage .

- Alkylation: This compound is used in biochemistry for alkylating protein cysteine residues. Compared to other alkylation agents like iodoacetamide and acrylamide, it exhibits lower reactivity but results in fewer side reactions, which can be advantageous in certain applications .

- Electrophilic Reactions: 4-Vinylpyridine can participate in electrophilic reactions, particularly with propagating anions during polymerization processes .

The synthesis of 4-Vinylpyridine typically involves the following steps:

- Condensation Reaction: The primary method for synthesizing 4-vinylpyridine is through the condensation of 4-methylpyridine with formaldehyde, resulting in the formation of 4-pyridineethanol.

- Dehydration: The resultant 4-pyridineethanol undergoes dehydration to yield 4-vinylpyridine .

Alternative methods may include variations in reaction conditions or the use of different catalysts to optimize yield and purity.

4-Vinylpyridine has a wide range of applications across various fields:

- Polymer Chemistry: It serves as a co-monomer in producing styrene-butadiene polymers, enhancing adhesion properties in rubber compounds used for tires and hoses .

- Biochemical Research: It is employed as a reagent for modifying cysteine residues in proteins, facilitating studies related to protein structure and function .

- Industrial Uses: The compound is also utilized as an intermediate in manufacturing chemicals and pharmaceuticals .

Studies have investigated the interactions of 4-vinylpyridine with various substrates and conditions:

- Complex Formation: Due to its polar nature, 4-vinylpyridine can form complexes with metal ions and other electron-rich species, which is beneficial in catalytic applications .

- Reactivity with Anions: The compound's high electron affinity allows it to engage in secondary reactions with propagating anions during polymerization processes, influencing polymer characteristics .

Several compounds share structural similarities with 4-vinylpyridine. Here are some notable examples:

| Compound Name | Structure | Key Characteristics |

|---|---|---|

| 2-Vinylpyridine | Vinyl group at the 2-position | More reactive than 4-vinylpyridine; used similarly in polymerization. |

| Acrylamide | Vinyl group attached to amide | Commonly used for protein modification; higher reactivity compared to 4-vinylpyridine. |

| N-Ethylmaleimide | Maleimide structure | Highly reactive alkylation agent; widely used in bioconjugation. |

| Iodoacetamide | Iodine attached to acetamide | Strong alkylating agent; often used for cysteine modification. |

Uniqueness of 4-Vinylpyridine

What sets 4-vinylpyridine apart from its counterparts is its balance between reactivity and selectivity. While it is less reactive than some alternatives like acrylamide or iodoacetamide, this property reduces unwanted side reactions during biochemical applications. Additionally, its ability to form stable complexes makes it valuable in both polymer chemistry and biochemical research.

Controlled Radical Polymerization Techniques

Atom Transfer Radical Polymerization (ATRP) in Aqueous Media

ATRP enables precise control over polymer chain growth through reversible termination. For 4VP, chloride-based initiating systems (e.g., CuICl/bpy) outperform bromide systems due to slower side reactions with dormant chains, yielding narrow polydispersity (Mw/Mn < 1.2) and linear molecular weight evolution.

| Initiator System | Solvent | Temp (°C) | Mw (kDa) | Mw/Mn |

|---|---|---|---|---|

| CuICl/bpy | Water | 30 | 15–40 | 1.10 |

| CuIBr/bpy | Water | 30 | 20–50 | 1.30 |

Data from controlled ATRP of 4VP in aqueous media

Key challenges include ligand choice and deactivation efficiency in protic solvents. Tris(2-pyridylmethyl)amine (TPMA) ligands enhance catalytic activity due to stronger reducing power.

Nitroxide-Mediated Polymerization (NMP) with TEMPO

NMP using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) achieves pseudo-living polymerization. For 4VP:

- Autoinitiation dominates kinetics, independent of TEMPO concentration.

- Polydispersity (Mw/Mn) remains low (1.02–1.5) even at high conversions.

| [TEMPO]₀ (mol/L) | Mw (kDa) | Mw/Mn | Conversion (%) |

|---|---|---|---|

| 0.012 | 12.5 | 1.15 | 85 |

| 0.024 | 15.0 | 1.10 | 90 |

Data from TEMPO-mediated 4VP polymerization at 138°C

Temperature and nitroxide stability critically influence chain-end fidelity.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Strategies

RAFT polymerization of 4VP enables macro-RAFT agents for block copolymers. A kinetic model for scaled-up RAFT (6–36 g) maintains high conversions (>95%) and low dispersity (Đ < 1.3).

| Scale | Monomer/Agent Ratio | Mw (kDa) | Đ |

|---|---|---|---|

| Lab | 400:1 | 28.5 | 1.18 |

| Medium | 400:1 | 27.8 | 1.22 |

RAFT polymerization of 4VP with dithiocarbamate agents

Macro-RAFT agents function as initiators for polystyrene (PS) in dispersion polymerization, forming P4VP-b-PS diblock copolymers.

Suspension Copolymerization with Crosslinking Agents

Ethylene Glycol Dimethacrylate (EGDM)-Based Porous Bead Formation

Suspension copolymerization of 4VP with EGDM in cyclohexanone (CHN)/toluene (TOL) generates porous beads. Solvent fraction (Fₛ) and crosslinking agent content dictate porosity:

| CHN:TOL Ratio | EGDM (%) | Apparent Density (g/mL) | Porosity (%) | Surface Area (m²/g) |

|---|---|---|---|---|

| 100:0 | 30 | 0.58 | 10 | 7.0 |

| 60:40 | 30 | 0.43 | 43 | 97.4 |

| 50:50 | 30 | 0.34 | 50 | 150.0 |

Porous bead characteristics from 4VP-EGDM copolymerization

Mechanical strength decreases with higher solvent fractions, while Cl⁻ ion capacity diminishes at elevated crosslinking.

Diluent Effects on Porosity and Mechanical Properties

CHN (solvating) and TOL (non-solvating) diluents create macroporous structures. Phase separation during polymerization drives pore formation:

- Low CHN content enhances porosity but reduces mechanical stability.

- High EGDM concentrations (>30%) suppress ion-exchange capacity.

Surface-Initiated Polymerization for Functional Materials

Grafting from Chelating Resins via SI-ATRP

Surface-initiated ATRP grafts 4VP onto chloromethylated polystyrene (CMPS) resins, creating high-capacity chelating agents. Adsorption capacities for heavy metals exceed conventional resins:

| Metal Ion | pH Range | Capacity (mg/g) | Desorption (%) |

|---|---|---|---|

| Cr(VI) | <3.0 | 320.0 | 85 |

| Pb(II) | >5.0 | 210.0 | 90 |

| Cd(II) | >5.0 | 180.0 | 92 |

Adsorption performance of 4VP-grafted resin

Grafting density increases linearly with ATRP time, enabling tunable pyridine ligand density.

Hybrid Cellulose-Poly(4VP) Composite Fabrication

Dimethyl sulfoxide (DMSO) facilitates cellulose dissolution for blending with P4VP. Co-solvent systems improve interfacial compatibility:

Quaternization of P4VP introduces permanent cationic charges, transforming the polymer’s solubility, viscosity, and interfacial properties. This section analyzes the kinetics of n-alkyl bromide reactions and steric factors governing substitution efficiency.

n-Alkyl Bromide Functionalization Kinetics

The reaction kinetics of P4VP with n-alkyl bromides in propylene carbonate follows a complex pathway influenced by polymer conformation and solvent interactions. Studies reveal that the quaternization of pyridyl groups with reagents like n-hexyl bromide proceeds via a two-stage mechanism [1]. Initially, the reaction exhibits pseudo-first-order kinetics due to the high local concentration of pyridyl groups. However, as substitution progresses, steric hindrance from neighboring quaternized units slows the reaction, leading to an overall sigmoidal kinetic profile [1].

Notably, the absence of a primary salt effect distinguishes this system from small-molecule SN1 or SN2 reactions [1] [2]. Even with added low-molecular-weight pyridinium salts, the reaction retains its neighboring-group retardation, suggesting that polymer chain dynamics—rather than ionic strength—dominate kinetic behavior. Viscosity measurements during quaternization further support this: reduced viscosity (viscosity number) peaks at intermediate substitution levels due to polymer coil expansion, followed by contraction as the solvent quality deteriorates [1].

Table 1: Key Parameters in n-Alkyl Bromide Quaternization of P4VP

| Parameter | Observation | Source |

|---|---|---|

| Rate Order | Pseudo-first-order initially | [1] |

| Maximum Viscosity | Occurs at ~40% substitution | [1] |

| Salt Effect | No primary kinetic influence | [1] |

| Cloud-Point Induction | Observed with long-chain alkyl bromides | [1] |

Steric Hindrance Effects on Degree of Substitution

Steric hindrance critically limits the maximum degree of quaternization in P4VP. As alkyl chains (e.g., n-dodecyl bromide) attach to adjacent pyridyl groups, their van der Waals radii create repulsive interactions that retard further substitution [1] [3]. Computational steric energy ($$E_{ST}$$) analyses of analogous small-molecule systems show that bulky substituents increase transition-state energy barriers by 15–25 kJ/mol, favoring elimination pathways over substitution [3]. In P4VP, this manifests as a 30–50% reduction in final quaternization efficiency for C₈–C₁₂ alkyl bromides compared to C₁–C₄ analogs [1].

The polymer’s conformation further amplifies steric effects. Unsubstituted P4VP adopts an expanded coil in polar solvents, but quaternization induces a helix-to-globule transition as hydrophobic alkyl chains aggregate. Molecular dynamics simulations suggest that this collapse shields interior pyridyl groups, reducing their accessibility to electrophiles [1]. Counterintuitively, adding salts like tetrabutylammonium bromide suppresses coil expansion, leading to more uniform substitution but lower overall conversion due to salting-out effects [1].

Metal Complexation and Nanocomposite Development

P4VP’s pyridyl groups serve as ligands for transition metals, enabling the synthesis of hybrid materials with catalytic and optical functionalities. This section explores silver nanoparticle integration and transition metal coordination strategies.

In Situ Silver Nanoparticle Incorporation

Gamma irradiation and surfactant-free emulsion polymerization enable the synthesis of Ag-P4VP hybrid microgels with 2–3 nm silver nanoparticles uniformly dispersed in 80–120 nm polymer matrices [4]. The pyridyl groups act as both reducing agents and stabilizers: under γ-irradiation, they transfer electrons to Ag⁺ ions, initiating nucleation while preventing aggregation through coordinative stabilization [4].

Table 2: Characteristics of Ag-P4VP Nanocomposites

| Property | Value | Source |

|---|---|---|

| Ag Nanoparticle Size | 2–3 nm | [4] |

| P4VP Particle Diameter | 80–120 nm | [4] |

| Reduction Mechanism | Pyridyl-mediated electron transfer | [4] |

Photoluminescence studies reveal quantum confinement effects in these nanocomposites, with emission peaks tunable between 400–500 nm by varying Ag loading [4]. The polymer matrix also enhances oxidative stability, allowing reuse in photocatalytic applications without nanoparticle leaching.

Catalytically Active Transition Metal Coordination

P4VP forms stable complexes with Ru(II), Pd(II), and other transition metals, creating recyclable catalysts for reactions ranging from water oxidation to C–C coupling. A poly(4-vinylpyridine)–Ru(bda) (bda = 2,2'-bipyridine-6,6'-dicarboxylate) complex demonstrates exceptional water oxidation activity, achieving turnover numbers (TON) of 1,200–1,700 [5]. Kinetic isotope effect (KIE) studies confirm a single-site water nucleophilic attack mechanism, contrasting with the bimolecular pathways seen in small-molecule analogs [5]. The polymer’s slow chain diffusion and multi-charge character suppress Ru dimerization, a key deactivation pathway [5].

Similarly, Pd(II)-Schiff base complexes immobilized on P4VP show high activity in Suzuki-Miyaura coupling. Inductively coupled plasma (ICP) analyses confirm 0.361 mmol/g Pd loading, with the polymer preventing aggregation even after five catalytic cycles [6]. Fourier-transform infrared (FTIR) spectra reveal coordination through pyridyl N atoms, evidenced by a 15 cm⁻¹ redshift in the C=N stretching vibration [6].

Table 3: Catalytic Performance of P4VP-Metal Complexes

| Catalyst | Application | TON/TOF | Source |

|---|---|---|---|

| P4VP-Ru(bda) | Water oxidation | 1,200–1,700 | [5] |

| P4VP-Pd-Schiff base | Suzuki-Miyaura coupling | 92% yield (5 cycles) | [6] |

Biomedical Engineering Implementations

Zwitterionic Polymers for Bioinert Coatings

4-Vinylpyridine-based zwitterionic polymers represent a breakthrough in developing bioinert surfaces for biomedical applications. These materials combine the nitrogen-containing pyridine functionality with charged moieties to create polymers that resist protein adsorption and cell adhesion through unique electrostatic interactions and hydration layer formation [1] [2] [3].

The development of poly(4-vinylpyridine propylsulfobetaine) (4VPPS) demonstrates exceptional bioinert capabilities that surpass traditional antifouling materials. Research has shown that 4VPPS maintains its antifouling properties even after steam sterilization at 121°C for one hour, a critical requirement for clinical biomedical devices [2] [3]. This thermal stability represents a significant advantage over conventional poly(sulfobetaine methacrylate) systems, which lose their antifouling properties under similar sterilization conditions.

The mechanism underlying the bioinert behavior involves the formation of highly hydrated layers around the zwitterionic moieties. The positive and negative charges within the same polymer chain create strong electrostatic attractions that are more stable than simple hydrogen bonding forces found in poly(ethylene glycol) systems [1]. This results in superior resistance to protein and microbial adhesion, with some formulations achieving 99% reduction in cell adhesion compared to bare surfaces.

Experimental investigations have revealed that the ratio of 4-vinylpyridine to zwitterionic components significantly influences antifouling performance. Studies using poly(4-vinylpyridine-co-2-dimethylaminoethyl methacrylate) systems modified with β-propiolactone showed that optimal antifouling properties were achieved at specific copolymer ratios, with the best-performing formulation (CP60) reducing human kidney cell adhesion by 99% [1].

The mechanical properties of these zwitterionic polymers are enhanced through the incorporation of 4-vinylpyridine segments, which address the inherent weakness of pure zwitterionic homopolymers. The aromatic pyridine rings provide structural rigidity while maintaining the hydrophilic character necessary for antifouling behavior. This combination results in coatings that exhibit both excellent bioinert properties and sufficient mechanical stability for practical biomedical applications.

Stimuli-Responsive Drug Delivery Systems

4-Vinylpyridine-based polymers have emerged as versatile platforms for developing stimuli-responsive drug delivery systems, leveraging the pH-sensitive nature of the pyridine functionality. These systems respond to environmental changes such as pH, temperature, and ionic strength, enabling controlled and targeted therapeutic agent release [4] [5] [6].

The pH-responsive behavior of poly(4-vinylpyridine) stems from the protonation and deprotonation of the pyridine nitrogen atom. At low pH values, the nitrogen becomes protonated, creating positively charged polymer chains that undergo significant swelling due to electrostatic repulsion. This swelling behavior has been exploited to create drug delivery systems that can release therapeutic agents in response to specific pH conditions [6].

Advanced triblock terpolymer systems incorporating 4-vinylpyridine have been developed for selective drug release. Research demonstrates that poly(styrene)-block-poly(4-vinylpyridine)-block-poly(ethylene oxide) terpolymers can be functionalized with boronic acid groups to create systems responsive to specific diols. These systems show particular promise for cancer treatment, where selective release can be triggered by metabolic byproducts such as ascorbic acid [5].

The synthesis of core-shell nanoparticles using 4-vinylpyridine copolymers has shown significant potential for targeted drug delivery. Studies using pyridine-grafted diblock copolymers combined with transferrin have demonstrated improved drug loading capacity and targeted delivery to cancer cells through transferrin receptor-mediated endocytosis [7]. These systems exhibit enhanced stability and controlled release profiles compared to conventional drug delivery vehicles.

Hydrogel formulations based on 4-vinylpyridine demonstrate remarkable swelling properties, with some systems achieving swelling ratios of 297% after two hours of hydration. These hydrogels can be loaded with therapeutic agents and show controlled release kinetics influenced by polymer relaxation mechanisms and environmental temperature [8]. The recyclability of these systems over multiple hydration-dehydration cycles makes them attractive for sustained drug delivery applications.

Environmental Remediation Technologies

Heavy Metal Ion Adsorption Mechanisms

The nitrogen atom in 4-vinylpyridine possesses a lone pair of electrons that enables strong coordination interactions with heavy metal ions, making these polymers highly effective for environmental remediation applications. The adsorption mechanism involves the formation of chelation complexes between the pyridine nitrogen and metal centers, with the strength of interaction depending on the metal ion properties and solution conditions [9] [10] [11].

Comprehensive studies have demonstrated the exceptional adsorption capacity of 4-vinylpyridine-based resins for various heavy metals. Research using surface-initiated atom transfer radical polymerization (SI-ATRP) to graft 4-vinylpyridine onto chloromethylated polystyrene revealed maximum adsorption capacities of 4.56 mmol/g for Cr(VI), 2.83 mmol/g for Pb(II), 1.94 mmol/g for Cr(III), 1.76 mmol/g for Zn(II), and 1.01 mmol/g for Cd(II) [10]. These values significantly exceed those reported for conventional adsorbents, indicating the superior performance of 4-vinylpyridine-based materials.

The adsorption process follows Langmuir isotherm behavior, indicating monolayer adsorption on homogeneous surfaces. Kinetic studies reveal that the adsorption follows pseudo-second-order kinetics, confirming that the rate-limiting step involves chemical interaction between the metal ions and the pyridine functional groups rather than physical diffusion processes [10]. The thermodynamic parameters indicate that the adsorption is spontaneous and entropy-driven, with positive enthalpy values suggesting an endothermic process.

pH plays a crucial role in determining adsorption efficiency and selectivity. At pH values greater than 5.0, the pyridine nitrogen remains largely unprotonated, allowing for effective chelation with positively charged metal ions such as Pb(II), Cr(III), Zn(II), and Cd(II). However, at pH values below 3.0, the protonated pyridine rings become positively charged, enabling selective adsorption of anionic species like Cr(VI) through electrostatic attraction [10] [11].

The development of magnetic 4-vinylpyridine-functionalized nanoadsorbents has enhanced the practical applicability of these materials. Studies using Ni3Si2O5(OH)4 nanotubes grafted with poly(4-vinylpyridine) demonstrate Cr(VI) adsorption capacities of 1.49 mmol/g, approximately 16 times higher than the unmodified substrate. These magnetic adsorbents can be easily separated from solution using external magnetic fields and show excellent regeneration properties over multiple adsorption-desorption cycles [11].

Selective Recovery of Chromium Species

The selective recovery of chromium species represents a critical application area where 4-vinylpyridine-based polymers demonstrate unique capabilities. The ability to selectively adsorb different chromium oxidation states based on pH conditions makes these materials particularly valuable for chromium speciation and recovery from industrial wastewaters [10] [12] [13].

Chromium(VI) selective recovery is achieved through the development of quaternized poly(4-vinylpyridine) systems. Research using N-propyl quaternized magnetic poly(4-vinylpyridine) has demonstrated maximum adsorption capacities of 6.20 mg/g for Cr(VI) using ion-imprinted polymers, compared to 1.87 mg/g for non-imprinted systems [14]. The ion-imprinting approach creates specific binding sites that enhance both capacity and selectivity for the target chromium species.

The mechanism for chromium(VI) adsorption involves ion exchange processes where the quaternized pyridine groups exchange their counter-anions with chromate or dichromate anions. The process can be represented as X-Cl + HCrO4- → X-HCrO4 + Cl-, where X represents the quaternized pyridine group [12]. The selectivity for chromium(VI) over other anions follows the order: Cr2O7²⁻ > SO4²⁻ > F⁻ > NO3⁻, demonstrating the preferential binding of chromium species.

pH optimization studies reveal that maximum chromium(VI) adsorption occurs at pH 3.0, where the chromium exists primarily as HCrO4⁻ and Cr2O7²⁻ species. At this pH, the protonated pyridine groups provide optimal electrostatic attraction for the anionic chromium species. The independence of adsorption efficiency from ionic strength variations suggests that the binding mechanism involves specific coordination rather than simple electrostatic interactions [12].

Advanced recovery systems utilizing 4-vinylpyridine-based membranes have been developed for continuous chromium removal processes. These systems achieve 99.9% elimination efficiency for chromium(VI) solutions in the concentration range of 16.6-89.1 mg/L, with the ability to regenerate the membrane using nitric acid solutions with less than 3% loss of efficiency [15]. The robustness and reusability of these systems make them highly attractive for industrial chromium recovery applications.

Catalytic Systems and Reaction Engineering

Heterogeneous Catalyst Support Architectures

4-Vinylpyridine-based polymers serve as exceptional supports for heterogeneous catalysts due to their ability to coordinate with metal centers through the pyridine nitrogen atom. The development of polymer-supported catalysts addresses the limitations of homogeneous systems, particularly the difficulty in catalyst recovery and reuse, while maintaining high activity and selectivity [16] [17] [18].

The immobilization of palladium complexes onto poly(4-vinylpyridine) supports has demonstrated remarkable success in carbon-carbon bond formation reactions. Research involving N2O2 Schiff base palladium(II) complexes immobilized on poly(4-vinylpyridine) shows that the coordination occurs through the pyridine nitrogen lone pairs, creating stable yet reactive catalytic sites. The resulting heterogeneous catalysts maintain the high activity characteristic of homogeneous systems while providing easy separation and recovery capabilities [16].

Structural characterization of poly(4-vinylpyridine)-supported catalysts reveals that the polymer matrix provides an ideal environment for metal complex stabilization. X-ray diffraction studies show that the incorporation of metal complexes into the polymer matrix results in dramatic structural changes, with the appearance of crystalline phases indicating successful immobilization. The amorphous nature of the polymer support allows for uniform distribution of catalytic sites while maintaining structural integrity under reaction conditions [16].

The development of polyelectrolyte-metal complexes using poly(4-vinylpyridine) as a support has shown exceptional performance in water oxidation catalysis. Studies using poly(4-vinylpyridine)-ruthenium(II) complexes demonstrate turnover numbers ranging from 1200 to 1700, with the slow diffusion and multi-charge properties of the polyelectrolyte ligand influencing the catalytic mechanism. The polymer support promotes single-site water nucleophilic attack rather than intermolecular interactions, leading to enhanced catalytic efficiency [17].

Cobalt-containing poly(4-vinylpyridine) catalysts have been developed for cyclohexane oxidation reactions. The coordination of Co²⁺ ions to the pyridine nitrogen atoms creates active sites that demonstrate interesting catalytic behavior, with increasing cobalt content leading to lower initiation temperatures and enhanced cyclohexylhydroperoxide decomposition. The thermal stability of the polymer support ensures catalyst integrity under reaction conditions [18].

Phase-Transfer Catalysis Applications

The quaternization of poly(4-vinylpyridine) creates highly effective phase-transfer catalysts that facilitate reactions between reagents in different phases. These catalysts combine the advantages of homogeneous and heterogeneous systems, providing high activity while maintaining easy separation and reuse capabilities [19] [20] [21].

The preparation of phase-transfer catalytic membranes involves γ-ray irradiation grafting of 4-vinylpyridine onto polyethylene membranes followed by quaternization. This approach creates catalytic sites distributed throughout the membrane structure, enabling continuous processing of biphasic reaction systems. The resulting membranes demonstrate excellent catalytic activity and can be easily regenerated after use [19].

Liquid-liquid phase-transfer reactions benefit significantly from quaternized poly(4-vinylpyridine) catalysts. Research demonstrates that these catalysts can facilitate various organic transformations, including nucleophilic substitutions and elimination reactions, with enhanced selectivity compared to conventional phase-transfer catalysts. The polymer-bound nature of the catalyst eliminates contamination issues while providing superior activity [20].

The development of acidic ionic liquid-supported systems using poly(4-vinylpyridine) has created novel catalytic platforms for organic synthesis. These systems combine the benefits of ionic liquids with the stability and recyclability of polymer supports. Studies show that these catalysts are highly effective for reactions such as the synthesis of 2,3-dihydroquinazolin-4(1H)-ones under ultrasonic irradiation, demonstrating the versatility of 4-vinylpyridine-based catalytic systems [21].

The selectivity enhancement achieved through polymer support modification represents a significant advantage of 4-vinylpyridine-based phase-transfer catalysts. The polymer matrix can influence the local environment around the catalytic sites, leading to altered selectivity patterns compared to small molecule catalysts. This property has been exploited to develop specialized catalysts for specific synthetic transformations requiring high selectivity [22].

Physical Description

Color/Form

XLogP3

Boiling Point

Density

Odor

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 37 of 177 companies. For more detailed information, please visit ECHA C&L website;

Of the 9 notification(s) provided by 140 of 177 companies with hazard statement code(s):;

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H301 (92.86%): Toxic if swallowed [Danger Acute toxicity, oral];

H314 (40.71%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (59.29%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (99.29%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (59.29%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H330 (66.43%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H334 (10.71%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H411 (60%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Vapor Pressure

1.71 mm Hg @ 25 °C

Pictograms

Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

25232-41-1

Wikipedia

Methods of Manufacturing

...manufactured by treatment of 4-methylpyridine with aqueous formaldehyde, followed by dehydration of the resulting intermediate alcohol. The reaction of 2-vinylpyridine is carried out at 150 to 200 °C in an autoclave. After removal of unreacted 2-methylpyridine by distillation, concentrated aqueous sodium hydroxide is added to the residue and the resultant mixture is distilled under reduced pressure. During distillation, the dehydration of 2-(2-pyridyl)ethanol occurs to give 2-vinylpyridine as a distillate, which can be purified further by fractional distillation under reduced pressure in the presence of an inhibitor such as 4-tert-butylcatecohol. 4-Vinylpyridine is manufactured by a similar method as that reported for 2-vinylpyridine.

General Manufacturing Information

Pyridine, 4-ethenyl-: ACTIVE

Commercial ... 4-vinylpyridine ... supplied with small amt of polymerization inhibitors added.

... been investigated for use in synthetic rubbers, photographic film, ion exchange resins, and other polymers as well as pharmaceuticals.

Analytic Laboratory Methods

NIOSH Method 1613. Analysis of air samples for pyridine using gas chromatography with FID detection. Working range of 1 to 14 ppm (3 to 45 mg/cu m) for a 100-L air sample. /Pyridine/

Pyridine and its derivatives in water and sediment were determined by gas chromatography. Recovery was 95, 90, and 84% from purified water, river water, and sediment, respectively. The detection limit was 0.001 mg/l water and 0.01 mg/l sediment. /Pyridine and its derivatives/

VARIOUS TLC SYSTEMS FOR THE SEPARATION OF 2-, 3-, & 4-SUBSTITUTED PYRIDINES ARE DESCRIBED.

Dates

A Selective Joint Determination of Salicylic Acid in Actinidia chinensis Combining a Molecularly Imprinted Monolithic Column and a Graphene Oxide Modified Electrode

Can Zhou, Jianxiong Chen, Xueping Dang, Xiwen Ma, Youhong Ai, Jianlin Huang, Huaixia ChenPMID: 29998965 DOI: 10.2116/analsci.18P025

Abstract

A new combination between selective polymer monolith microextraction (PMME) and sensitive differential pulse voltammetry (DPV) was developed for the determination of the phytohormone salicylic acid (SA) in Actinidia chinensis. A molecularly imprinted monolithic column (MIMC) thermally in-situ polymerized in a micropipette tip by using SA as a template, 4-vinyl pyridine (4-VP) as a functional monomer and ethylene glycol dimethacrylate (EGDMA) as a cross-linker in the mixed porogen of toluene and dodecanol, was employed for the microextraction of SA. The prepared MIMC was characterized by a Fourier transform infrared spectrometer (FI-TR), scanning electron microscope (SEM) and thermo gravimetric analysis (TGA). The results confirmed the binary continuous structure of the porous network. The extracted SA was determined by DPV on a graphene oxide (GO) modified electrode. The joint conditions between MIMC and DPV were investigated practically. Under the optimum conditions, SA could be determined selectively and sensitively in a linear range from 0.1 to 60.0 μg g. The limit of detection was 0.03 μg g

and the recoveries were between 86.2 and 105.2%. The proposed joint method was successfully used to determine SA in Actinidia chinensis.

A cellulose-based temperature sensitivity molecular imprinted hydrogel for specific recognition and enrichment of paclitaxel

Jingsong Cao, Xiaodan Wu, Litao Wang, Guansong Shao, Bingyang Qin, Zihan Wang, Tao Wang, Yujie FuPMID: 34022304 DOI: 10.1016/j.ijbiomac.2021.05.095

Abstract

A microcrystalline cellulose-based temperature sensitivity paclitaxel molecular imprinted hydrogel (MCC-TSMIHs-PTX) was successfully prepared by temperature-sensitive monomer N-isopropylacrylamide, functional monomer 4-vinylpyridine, cross-linking agent N, N'-methylenebisacrylamide and microcrystalline cellulose. They showed imprinting effective responses to the temperature changes. The results of adsorption kinetics, adsorption equilibrium, thermodynamics, selectivity and reusability showed the successful formation of a grafting thermosensitivity hydrogel with higher adsorption capacity and specific recognition. When the temperature reached 308 K, imprinting effect of hydrogel cavities would be most effective and conducive to capture template molecules. When the temperature reached 288 K, the lowest imprinting effect would facilitate the desorption of PTX. Finally, the MCC-TSMIHs-PTX was applied to enrich the paclitaxel in Taxus × media extracts samples, the relative contents of PTX in the samples were increased greatly from 7.23% to 78.32%, indicating the MCC-TSMIHs-PTX was a stable adsorption capacity for efficient separation and enrichment of PTX in Taxus × media extracts.Specific enrichment of caffeic acid from Taraxacum mon-golicum Hand.-Mazz. by pH and magnetic dual-responsive molecularly imprinted polymers

Yu-Zhen Zhang, Bei Qin, Bo Zhang, Jin-Ge Ma, Ya-Qi Hu, Lu Han, Mao-Fang He, Chun-Ye LiuPMID: 31883587 DOI: 10.1016/j.aca.2019.10.060

Abstract

Specific recognition of caffeic acid (CA) from Taraxacum mon-golicum Hand.-Mazz. was successfully performed using a new pH responsive magnetic molecularly imprinted polymers (pH-MMIPs) by simple surface molecular imprinting polymerization. The pH-MMIPs were prepared on the surface of the FeO

@SiO

@MPS particles using CA as a template, 2-(dimethylamino) ethyl methacrylate (DMA) as the pH responsive functional monomer, 4-vinylpyridine (4-VP) as an assisting functional monomer, ethylene glycol dimethyl acrylate (EGDMA) as cross-linker, 2,2'-azobisisobutyronitrile (AIBN) as initiator and methanol-H

O (1:1, v/v) as the porogen. The resultant polymers were characterized by scanning electron microscope (SEM), transmission electron microscope (TEM), dynamic light scattering (DLS), Fourier transform infrared spectroscopy (FT-IR), thermal gravimetric analysis (TGA), vibrating sample magnetometry (VSM) and x-ray diffraction (XRD). The adsorption experiments revealed that the pH-MMIPs performed high adsorption ability (11.5 mg g

) by changing solution pH. Successful selective adsorption of CA was achieved with distribution coefficient of 0.12 and 0.21 towards ferulic acid and chlorogenic acid. Furthermore, pH-MMIPs were employed as adsorbents for extraction and enrichment of CA from Taraxacum mon-golicum Hand.-Mazz. extract. The recoveries of CA in the Taraxacum mon-golicum Hand.-Mazz. ranged from 90.47% to 98.97%. The results proved that the polymers have the potential to provide a selective recognition of CA in complex samples by simple pH regulation.

Wolf-Lamb-type Catalysis in One Pot Using Electrospun Polymeric Catalyst Membranes

Martin O Pretscher, Stephan Gekle, Seema AgarwalPMID: 31070820 DOI: 10.1002/marc.201900148

Abstract

Multistep catalytic transformations using incompatible catalysts (Wolf-Lamb-type) in a one-pot reaction cascade require site isolation of different catalysts by compartmentalization. In this work, the use of different electrospun catalytic membranes in a modular way as individual compartments is shown for one-pot Wolf-Lamb-type reaction cascades. The data are presented for one-pot cascade reaction sequences catalyzed by acidic and basic membranes made by electrospinning polymeric acid (poly(styrene-co-styrene sulfonic acid-co-4-methacryloyl-oxybenzophen)) and basic (poly(styrene-co-4-vinylpyridine-co-4-methacryloyl-oxybenzophen)) catalysts, respectively. The two-step, one-pot system used is the acidic catalyzed deacetylation of dimethoxybenzylacetale to benzaldehyde, which reacts with ethyl cyanoformate to result in a high yield of product (over 90%) under base-catalyzed conditions. The reaction kinetics are further monitored and evaluated by using differential equations, showing the necessity of a parameter Δt to represent a retarded start for the second reaction step. The concept provides an easy and upscalable approach for use in Wolf-Lamb-type systems.Organic-Inorganic Nanocomposite Film for High-Performance Stretchable Resistive Memory Device

Ping-Han Wu, Yan-Cheng Lin, Livy Laysandra, Meng-Hsien Lee, Yu-Cheng Chiu, Takuya Isono, Toshifumi Satoh, Wen-Chang ChenPMID: 31880040 DOI: 10.1002/marc.201900542

Abstract

A compatible organic/inorganic nanocomposite film for a stretchable resistive memory device with high performance is demonstrated using poly(4-vinylpyridine)-block-poly(propyl methacrylate) (P4VP-b-PPMA) with zinc oxide (ZnO) nanoparticle. The PPMA soft segment is designed for reducing the rigidity of the active layer, while the P4VP block serves as a charge-trapping component to induce conductive filament and also a compatible moiety for inorganic nanoparticles through hydrogen bonding. The experimental results show that the P4VP-b-PPMA-based electrical memory device exhibits write-once-read-many-times memory behavior and an excellent ON/OFF current ratio of over 10with a stable turn-on voltage (V

) around -2.0 V and stable memory behavior upon stretching up to 60% strain. On the other hand, P4VP-b-PPMA/ZnO nanocomposite film switches the memory characteristic to the dynamic random access memory behavior. The stretchable memory device prepared from the nanocomposite film can have a stretching durability over 40% strain and up to 1000 times cycling stretch-relaxation test. This work demonstrates a new strategy using nanocomposite films with tunable electrical characteristics and enhanced mechanical properties for stretchable electrical devices.

Elimination of carcinogenic bromate ions from aqueous environment with 4-vinyl pyridine-g-poly(ethylene terephthalate) fibers

Kübra Günay, Metin Arslan, Ogün Bozkaya, Yaşar Aluç, Zehra Gün GökPMID: 31485943 DOI: 10.1007/s11356-019-06316-2

Abstract

In this study, poly(ethylene terephthalate) fibers grafted with 4-vinyl pyridine (PET-g-4VP) was synthesized with using a radical polymerization method and its removal capacity for bromate ions in the aqueous solution was explored. The synthesized graft copolymer was structurally characterized by scanning electron microscopy (SEM) and Fourier transformed infrared spectroscopy (FTIR). The effect of some parameters such as pH, grafting rate, processing time, and ion concentration on bromate removal was examined with batch experiments. The sorptions of bromate onto the PET-g-4VP fibers were both verified with FTIR and X-ray fluorescence analysis (XRF) and the remaining amount of bromate after adsorption process was determined with an ion chromatography (Shimadzu). Moreover, kinetic and isotherm studies were also performed for adsorption of bromate with the grafted fibers. The point of zero charge (pH) of the PET-g-4VP fibers was found to be 7.5 and the fibers removed maximum amount of bromate from aqueous solution at pH 3. Equilibrium time of adsorption was determined to be 75 min and the adsorption kinetic was found to be pseudo-second-order model. It was observed that the increase in the amount of grafted 4VP onto the PET fibers increased the bromate removal capacity of the fibers; however, when the grafting yield of 4VP was over 80%, the bromate removal ability of the fibers decreased. The maximum bromate removal capacity of the PET-g-4VP was determined to be 183 mg/g when the initial bromate amount was 800 mg/L, treatment time was 75 min, pH of the solution was 3, and 4VP grafting yield was 80%. When the initial bromate concentration was higher than 800 mg/L, the removal rate of the PET-g-4VP fibers was not changed. In addition, bromate ion adsorption data indicated compliance with the Freundlich isotherm. The adsorbent fibers obtained by this study may be promising candidates for the removal of bromate ions from the aqueous media.

Cost-effective imprinting to minimize consumption of template in room-temperature ionic liquid for fast purification of chlorogenic acid from the extract of E. ulmoides leaves

Ya Kun Sun, Guang-Ying Sun, Man Jia, Jian Yang, Zhao-Sheng Liu, Yan-Ping Huang, Haji Akber AisaPMID: 30671608 DOI: 10.1007/s00216-018-1559-8

Abstract

One of the main challenges in large-scale applications of molecularly imprinted polymers (MIPs) is the significant amount of template needed in polymer preparation. A new strategy based on room-temperature ionic liquids (RTILs) was suggested to solve this problem by reducing the amount of template in the polymerization recipe. The MIP was synthesized with a mixture of dimethyl sulfoxide and RTIL (1-butyl-3-methylimidazolium tetrafluoroborate) as porogen, in which chlorogenic acid (CGA) was used as template, 4-vinylpyridine (4-VP) as functional monomer, and ethylene glycol dimethacrylate (EDMA) as cross-linker. The influence of polymerization variables, including CGA concentrations, and the ratio of 4-VP to EDMA on imprinting effect were investigated comprehensively. Moreover, the properties involving the column permeability, the number of binding sites, and the polymer morphology of the CGA-MIP monoliths were studied thoroughly. The MIP monolith had an excellent column permeability (1.53 × 10m

) and allowed an ultra-fast on-line SPE, which dramatically shortens the separation time (< 10 min) and improves the separation efficiency. At high flow velocity (5.0 mL min

), 50 μL of the extract from Eucommia ulmoides leaves can be loaded directly on the CGA-MIP monoliths and CGA with high purity can be obtained with a recovery of 89.01 ± 0.05%. As a conclusion, the resulting RTIL-induced approach of preparing MIP may be an effective tool in fabricating MIP in a low-cost way. Graphical abstract ᅟ.

Magnetic molecularly imprinted polymer prepared by microwave heating for confirmatory determination of chloramphenicol in chicken feed using high-performance liquid chromatography-tandem mass spectrometry

Sumate Kunsa-Ngiem, Pakawadee Sutthivaiyakit, Pongsak Lowmunkhong, Mourad Harir, Philippe Schmitt-Kopplin, Somyote SutthivaiyakitPMID: 30015566 DOI: 10.1080/03601234.2018.1480161

Abstract

A magnetic molecularly imprinted polymer (MMIP) for chloramphenicol was prepared using a surface-imprinted and microwave-heating-induced polymerization method. The surfaces of the magnetic particles were first double-bond functionalized with 3-(trimethoxysilyl)propyl methacrylate (γ-MPS), followed by the copolymerization of 4-vinyl pyridine (4-VP) and trimethylolpropane trimethacrylate (TRIM) in the presence of chloramphenicol as a template and 1,1-azobis(cyclohexane-carbonitrile) (ABCN) as an initiator in a mixture of dimethyl sulfoxide and water with microwave heating at 80°C. The magnetic polymer possesses supraparamagnetic properties and was used to concentrate and cleanup chicken feed extract, followed by chromatographic separation using a Lichrospher®100 RP C8 column and detection with two multi-reaction monitoring transitions at m/z 321→ 152 and m/z 321→ 257. The mean recoveries obtained at two spiking levels were in the range of 94.6-100% The relative intra- and inter-day standard deviations were in the range of 1.4-2.6% and 5.1-5.7%, respectively. The detection limit of the method was 0.12 µg kg. This confirmatory method was successfully applied to determine chloramphenicol in chicken feed samples.

A Novel Magnetic Molecular Imprinted Polymer for Selective Extraction of Zearalenone from Cereal Flours before Liquid Chromatography-Tandem Mass Spectrometry Determination

Chiara Cavaliere, Michela Antonelli, Andrea Cerrato, Giorgia La Barbera, Aldo Laganà, Michele Laus, Susy Piovesana, Anna Laura CapriottiPMID: 31461866 DOI: 10.3390/toxins11090493

Abstract

Zearalenone (ZEN) is a nonsteroidal estrogenic mycotoxin produced by variousspecies and commonly occurring in corn and other cereals. Even though its acute toxicity is low, still the estrogenic activity of ZEN and metabolites is a matter of concern. In this work, a new magnetic molecularly imprinted polymer (mMIP) for the selective extraction of ZEN from cereal flours is presented. The mMIP was synthesized previously using quercetin as dummy template, and here we wanted to test its applicability to complex food samples. Analyte determination was carried out by high-performance liquid chromatography coupled to tandem mass spectrometry. The selectivity of the mMIP and the main validation method parameters were assessed. In particular, even in samples as complex as cereals, matrix effect was negligible. Although the mMIP showed cross-selectivity towards both ZEN-related and quercetin-related compounds, nonetheless ZEN recovery was > 95% for the two lower spiking levels, and the quantification limit was 0.14 ng g

, i.e., ca. 500 times lower than the maximum limit fixed for most cereals by European law. Therefore, the material, also in comparison with a commercial sorbent, appears suitable for the application in food analysis, also to isolate ZEN at trace levels.

Improving performance of molecularly imprinted polymers prepared with template of low purity utilizing the strategy of macromolecular crowding

Jian Yang, Xue Zhang, Yasen Mijiti, Yakun Sun, Man Jia, Zhaosheng Liu, Yanping Huang, Haji Akber AisaPMID: 32540056 DOI: 10.1016/j.chroma.2020.461155